molecular formula C28H25NO6 B14956308 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-{[3-(phenylcarbonyl)-1-benzofuran-5-yl]oxy}ethanone

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-{[3-(phenylcarbonyl)-1-benzofuran-5-yl]oxy}ethanone

Cat. No.: B14956308
M. Wt: 471.5 g/mol
InChI Key: GCGBVNAUJGLHDX-UHFFFAOYSA-N
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Description

2-[(3-BENZOYL-1-BENZOFURAN-5-YL)OXY]-1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is a complex organic compound that features a benzofuran moiety linked to a tetrahydroisoquinoline structure

Preparation Methods

The synthesis of 2-[(3-BENZOYL-1-BENZOFURAN-5-YL)OXY]-1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzofuran and tetrahydroisoquinoline intermediates, followed by their coupling through etherification or esterification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups on the tetrahydroisoquinoline can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-BENZOYL-1-BENZOFURAN-5-YL)OXY]-1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with biological macromolecules through π-π stacking or hydrogen bonding, while the tetrahydroisoquinoline structure may modulate the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[(3-BENZOYL-1-BENZOFURAN-5-YL)OXY]-1-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE include other benzofuran derivatives and tetrahydroisoquinoline compounds. These compounds share structural similarities but may differ in their functional groups and overall bioactivity. The uniqueness of this compound lies in its specific combination of benzofuran and tetrahydroisoquinoline moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

2-[(3-benzoyl-1-benzofuran-5-yl)oxy]-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C28H25NO6/c1-32-25-12-19-10-11-29(15-20(19)13-26(25)33-2)27(30)17-34-21-8-9-24-22(14-21)23(16-35-24)28(31)18-6-4-3-5-7-18/h3-9,12-14,16H,10-11,15,17H2,1-2H3

InChI Key

GCGBVNAUJGLHDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)COC3=CC4=C(C=C3)OC=C4C(=O)C5=CC=CC=C5)OC

Origin of Product

United States

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